2-Cyano-3'-piperidinomethyl benzophenone
Overview
Description
2-Cyano-3’-piperidinomethyl benzophenone is a chemical compound with the molecular formula C20H20N2O and a molecular weight of 304.39 g/mol . It belongs to the class of benzophenone derivatives and is characterized by the presence of a cyano group and a piperidinomethyl group attached to the benzophenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions include:
Reagents: 2-bromobenzophenone, copper(I) cyanide
Solvent: Dimethylformamide (DMF)
Temperature: Elevated temperatures to facilitate the substitution reaction
Industrial Production Methods
While specific industrial production methods for 2-Cyano-3’-piperidinomethyl benzophenone are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3’-piperidinomethyl benzophenone can undergo various chemical reactions, including:
Reduction: Reduction of the cyano group to an amine group using reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions involving the cyano group or the benzophenone core.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride (NaBH4)
Solvents: Dimethylformamide (DMF), ethanol
Temperature: Varies depending on the reaction, typically room temperature to elevated temperatures
Major Products Formed
Reduction: Conversion of the cyano group to an amine group, resulting in the formation of 3-arylphthalides.
Substitution: Formation of various substituted benzophenone derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyano-3’-piperidinomethyl benzophenone has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Cyano-3’-piperidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The cyano group and the piperidinomethyl group play crucial roles in its reactivity and binding affinity. The compound can undergo reduction and substitution reactions, leading to the formation of various products that can interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-Cyanobenzophenone: Lacks the piperidinomethyl group, making it less reactive in certain substitution reactions.
3-Cyanobenzophenone: Similar structure but with the cyano group in a different position, affecting its reactivity and applications.
Uniqueness
2-Cyano-3’-piperidinomethyl benzophenone is unique due to the presence of both the cyano group and the piperidinomethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications and chemical synthesis .
Properties
IUPAC Name |
2-[3-(piperidin-1-ylmethyl)benzoyl]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c21-14-18-8-2-3-10-19(18)20(23)17-9-6-7-16(13-17)15-22-11-4-1-5-12-22/h2-3,6-10,13H,1,4-5,11-12,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFMYQRTSBKVOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643128 | |
Record name | 2-{3-[(Piperidin-1-yl)methyl]benzoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898792-68-2 | |
Record name | 2-[3-(1-Piperidinylmethyl)benzoyl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898792-68-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-{3-[(Piperidin-1-yl)methyl]benzoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.